molecular formula C16H17N3O2 B2732723 N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1904318-04-2

N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No.: B2732723
CAS No.: 1904318-04-2
M. Wt: 283.331
InChI Key: YXIQNJXYWKXBLO-UHFFFAOYSA-N
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Description

N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide (CAS 1904318-04-2) is a synthetic azetidine-based compound of interest in medicinal chemistry and drug discovery research . The structure incorporates an azetidine ring, a four-membered nitrogen heterocycle that serves as a versatile scaffold and is a key motif in compounds with a wide range of biological activities . The molecular framework, which features a benzyl group and a pyridinyloxy linkage, is designed for exploration in developing novel pharmacologically active agents. Key Potential Research Areas Based on the established biological relevance of analogous azetidine derivatives, this compound is a valuable chemical tool for investigating several therapeutic areas: Enzyme Inhibition: Azetidine carboxamide derivatives have been explored as inhibitors of critical enzymatic targets. This includes inhibitors of Fatty Acid Amide Hydrolase (FAAH) for the potential treatment of pain, anxiety, and sleep disorders , as well as inhibitors of Janus Kinases (JAK) for immune-oncology and inflammatory diseases . Infectious Disease: Azetidinone derivatives have demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis , making this chemotype a relevant scaffold for anti-infective research . Oncology: Certain 2-azetidinone derivatives have shown potent cytotoxic effects and the ability to inhibit tubulin polymerization, suppressing the in vitro growth of various cancer cell lines, including fibrosarcoma, hepatoma, and neuroblastoma . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for use in humans, as a drug, or for any other personal applications. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

N-benzyl-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(18-9-13-5-2-1-3-6-13)19-11-15(12-19)21-14-7-4-8-17-10-14/h1-8,10,15H,9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIQNJXYWKXBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been investigated for its potential as a therapeutic agent due to its interaction with specific biological targets.

1.1. Neuropharmacological Applications

Research indicates that compounds with azetidine structures, including this compound, exhibit significant activity at nicotinic acetylcholine receptors (nAChRs). Specifically, derivatives of azetidine have shown high potency and selectivity for the α4β2-nAChR subtype, which is implicated in cognitive functions and neurodegenerative diseases . The structure of this compound may enhance binding affinity and efficacy, making it a candidate for further development as a cognitive enhancer or neuroprotective agent.

1.2. Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. Studies on related compounds have demonstrated significant antibacterial and antifungal activities, which may extend to this compound. For instance, the minimum inhibitory concentration (MIC) values for structurally similar compounds indicate promising antimicrobial properties .

2.1. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, certain derivatives have shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis and a target for antimalarial therapies . Such inhibition could position this compound as a potential lead for developing new treatments for malaria.

2.2. Cardiovascular Applications

The compound's pharmacological profile includes potential benefits in cardiovascular health. Similar carboxamide derivatives have been explored as HDL cholesterol stimulants, which could be beneficial in treating dyslipidemia and preventing arteriosclerosis . The mechanism involves enhancing cholesterol efflux and improving lipid profiles.

Materials Science Applications

Beyond medicinal uses, this compound may find applications in materials science due to its unique chemical structure.

3.1. Polymer Chemistry

The ability of azetidine derivatives to participate in polymerization reactions opens avenues for creating novel polymers with specific properties. These materials could be tailored for applications in coatings, adhesives, and drug delivery systems.

4.1. Neuropharmacological Research

A study focusing on the binding affinity of azetidine derivatives at nAChRs revealed that modifications to the benzyl group significantly enhanced potency against specific receptor subtypes . This finding underscores the importance of structural optimization in developing effective neuropharmacological agents.

4.2. Antimicrobial Efficacy

In vitro evaluations of related compounds demonstrated varying degrees of antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating substantial effectiveness . Future studies on this compound could provide insights into its therapeutic potential.

Application AreaSpecific ActivityReferences
NeuropharmacologyPotent α4β2-nAChR agonist
Antimicrobial PropertiesSignificant antibacterial activity
Enzyme InhibitionInhibitor of DHODH
Cardiovascular HealthHDL cholesterol stimulant
Materials SciencePotential for polymerization-

Mechanism of Action

The mechanism of action of N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Activity Notes
N-Benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide Pyridin-3-yloxy (C3), Benzylcarboxamide (N1) ~315.36 Moderate kinase inhibition
N-Benzyl-3-[(4-chlorophenyl)(2-chloropyridin-3-yl)methoxy]-N-[2-(dimethylamino)ethyl]azetidine-1-carboxamide 4-Chlorophenyl, 2-chloropyridinyl (C3), Dimethylaminoethyl (N1) ~547.43 Enhanced receptor binding (hypothesized)
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]azetidine-1-carboxamide Triazole-benzyl (C3) ~327.41 Anticancer activity (in vitro)

Pharmacological and Physicochemical Properties

  • Solubility : The pyridin-3-yloxy group in the target compound enhances water solubility relative to chlorinated analogs, which exhibit higher logP values (~3.5 vs. ~2.8) .
  • Metabolic Stability : The triazole-containing analog () demonstrates rapid hepatic clearance due to oxidative metabolism, whereas the target compound’s benzylcarboxamide may confer resistance to amidase degradation .

Research Findings and Contradictions

  • : Highlights the versatility of azetidine C–H activation for generating diverse carboxamide libraries. However, the target compound’s moderate kinase inhibition contrasts with the triazole derivative’s superior cytotoxicity in cancer cell lines .

Biological Activity

N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring, a pyridine moiety, and a benzyl substituent, which contribute to its reactivity and biological properties. The azetidine ring introduces ring strain, enhancing the compound's reactivity, while the pyridine and benzyl groups may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Research indicates that compounds with similar structures often target enzymes involved in metabolic processes or act as receptor modulators. For instance, the azetidine derivatives can interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and have implications in neurodegenerative diseases .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For example, derivatives of similar azetidine-based compounds have shown efficacy against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. This is consistent with findings from related compounds that inhibit key oncogenic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Key findings include:

Substituent Effect on Activity
Benzyl groupEnhances binding affinity to targets
Pyridine moietyImproves solubility and bioavailability
Azetidine ringIncreases reactivity due to ring strain

Studies have shown that modifications to the benzyl or pyridine components can significantly alter the compound's potency against specific biological targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound demonstrated significant activity with an IC50 value of approximately 2 μM, indicating strong potential as an anti-tubercular agent .

Case Study 2: Cancer Cell Lines

In another investigation, the compound was tested on various cancer cell lines. Results showed that it induced apoptosis in a dose-dependent manner, with IC50 values ranging from 5 to 15 μM across different cell types. The study highlighted the compound's ability to disrupt cell cycle progression and activate apoptotic pathways .

Q & A

Q. How to design enantioselective syntheses for chiral analogs?

  • Methodological Answer : Employ lipase-catalyzed asymmetric reactions (e.g., Candida antarctica lipase B) with tailored solvents (e.g., tert-butanol) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or NMR with chiral shift reagents .

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